2-Methoxy-4-propylaniline

Description

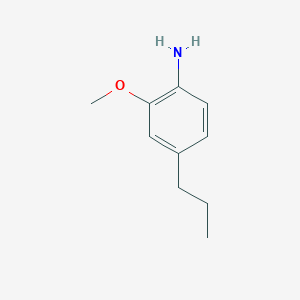

2-Methoxy-4-propylaniline is an aromatic amine derivative characterized by a methoxy (-OCH₃) group at the ortho position (C2) and a propyl (-C₃H₇) group at the para position (C4) on the aniline ring. Substituted anilines are often employed as intermediates in dye production, agrochemicals, or polymerization processes, with substituent positions and types critically influencing reactivity and physical properties.

Properties

CAS No. |

1024240-86-5 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

2-methoxy-4-propylaniline |

InChI |

InChI=1S/C10H15NO/c1-3-4-8-5-6-9(11)10(7-8)12-2/h5-7H,3-4,11H2,1-2H3 |

InChI Key |

WWWPANDHCHDVDG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(C=C1)N)OC |

Origin of Product |

United States |

Preparation Methods

Nitro Group Reduction: Pathway to 2-Methoxy-4-propylaniline

Nitration of Methoxy-Substituted Arenes

The synthesis begins with the nitration of 2-methoxypropylbenzene or its derivatives. Using a mixed acid system (H₂SO₄/HNO₃), nitration preferentially occurs at the para position due to the directing effects of the methoxy group. For example, nitration of 2-methoxypropylbenzene at 0–5°C yields 2-methoxy-4-nitropropylbenzene, which is subsequently reduced to the target aniline.

Catalytic Hydrogenation of Nitroarenes

Nitro-to-amine reduction is typically performed using hydrogen gas (1–3 atm) over palladium-on-carbon (Pd/C) or Raney nickel catalysts. In a representative procedure, 2-methoxy-4-nitropropylbenzene is dissolved in ethanol and hydrogenated at 50°C for 6 hours, achieving >90% conversion. Critical parameters include:

- Catalyst loading : 5–10 wt% Pd/C

- Temperature : 40–60°C

- Solvent : Ethanol or ethyl acetate

Side products such as hydroxylamines are minimized by maintaining neutral pH and avoiding over-reduction.

Reductive Alkylation: A Single-Step Approach

Reaction Mechanism and Optimization

Reductive alkylation combines the amine group of 2-methoxyaniline with a propylating agent (e.g., propionaldehyde or propyl bromide) under hydrogenation conditions. Platinized carbon (Pt/C) catalysts in aqueous acidic media drive the reaction, with methoxyacetone serving as a ketone precursor for propyl group introduction.

The general reaction scheme is:

$$

\text{2-Methoxyaniline + Propionaldehyde} \xrightarrow{\text{H}_2, \text{Pt/C}} \text{this compound} \quad

$$

Key Reaction Conditions

- Catalyst : 2–5 wt% Pt/C

- Acid cocatalyst : H₂SO₄ (0.001–0.08 equivalents)

- Temperature : 40–50°C

- Hydrogen pressure : 2–10 bar

Aqueous media (15–30% water content) improve catalyst stability and product separation.

Nucleophilic Substitution: Halogen Displacement Strategies

SNAr Reaction with Propyl Grignard Reagents

Electrophilic aromatic substitution is feasible on halogenated precursors. For example, 2-methoxy-4-fluoroaniline reacts with propylmagnesium bromide in tetrahydrofuran (THF) at −78°C, displacing fluoride via a nucleophilic aromatic substitution (SNAr) mechanism.

$$

\text{2-Methoxy-4-fluoroaniline + PrMgBr} \rightarrow \text{this compound + MgBrF} \quad

$$

Limitations and Solutions

Comparative Analysis of Synthetic Methods

Key Observations :

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-propylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-Methoxy-4-propylaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-propylaniline involves its interaction with various molecular targets. The methoxy and amino groups can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules. These interactions can influence biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Position: Methoxy at C2 (ortho) in this compound vs. C4 (para) in 4-Methoxy-2-methylaniline.

- Substituent Size : The propyl group in this compound increases molecular weight (MW ≈ 179.24 g/mol) compared to methyl-substituted analogs (e.g., 4-Methoxy-2-methylaniline, MW ≈ 151.21 g/mol). This enhances lipophilicity (logP ≈ 2.8 estimated) and may reduce aqueous solubility.

- Electronic Effects : Methoxy groups donate electrons via resonance, activating the aromatic ring toward electrophiles. However, steric effects from the ortho-propyl group may direct substitution to less hindered positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.